3-(4-Ethylpiperazin-1-yl)-6-(4-((4-methyl-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine
Description
The compound 3-(4-Ethylpiperazin-1-yl)-6-(4-((4-methyl-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is a pyridazine derivative featuring dual piperazine moieties modified with distinct substituents.
Key features:
- Core structure: Pyridazine ring with piperazine substitutions at positions 3 and 5.
- Substituents:
- 4-Ethylpiperazin-1-yl group (position 3).
- 4-((4-Methyl-3-nitrophenyl)sulfonyl)piperazin-1-yl group (position 6).
- Molecular formula: Estimated as C21H29N7O4S (based on analogs) .
- Molecular weight: ~475–488 g/mol (depending on substituent variations) .
Properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-6-[4-(4-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O4S/c1-3-24-8-10-25(11-9-24)20-6-7-21(23-22-20)26-12-14-27(15-13-26)33(31,32)18-5-4-17(2)19(16-18)28(29)30/h4-7,16H,3,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNHYFWPFABJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Ethylpiperazin-1-yl)-6-(4-((4-methyl-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is a piperazine derivative with potential pharmacological applications. Its structure includes a pyridazine core, which is often associated with various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features two piperazine rings, a pyridazine moiety, and a sulfonyl group, which are critical for its biological interactions.
Biological Activity Overview
The biological activities of this compound primarily revolve around its potential as an antitumor agent and its effects on various kinase pathways . The following sections detail specific activities and findings from research studies.
Antitumor Activity
- Mechanism of Action : The compound has been shown to inhibit specific kinases that are crucial in cancer cell proliferation. For instance, it targets the epidermal growth factor receptor (EGFR) pathway, which is often dysregulated in cancers like non-small cell lung cancer (NSCLC) .
- Case Studies :
- In vitro studies demonstrated that the compound exhibits IC50 values in the low micromolar range , indicating potent inhibition of cancer cell lines such as A549 (lung cancer) .
- Clinical trials have suggested that compounds with similar structures have led to significant tumor regression in patients with advanced malignancies .
Antimicrobial Activity
- Inhibition of Bacterial Growth : Research indicates that piperazine derivatives can exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structural components may enhance its affinity for bacterial enzymes .
- Case Studies :
Data Table: Biological Activity Summary
| Activity Type | Mechanism | IC50 Value | Reference |
|---|---|---|---|
| Antitumor | EGFR Inhibition | Low micromolar | |
| Antimicrobial | Inhibition of bacterial enzymes | Varies |
Kinase Inhibition
The compound has been identified as a potential Type I kinase inhibitor , binding to the ATP-binding pocket of kinases with high specificity. This interaction leads to a reduction in downstream signaling pathways associated with tumor growth .
Structure-Activity Relationship (SAR)
Studies on related piperazine compounds suggest that modifications to the piperazine ring and the introduction of electron-withdrawing groups can significantly enhance biological activity. The presence of the sulfonyl group is particularly noted for increasing solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in the sulfonylphenyl group and piperazine substituents. These variations influence molecular weight, electronic properties, and steric effects, which are critical for biological activity and pharmacokinetics. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
*Estimated based on analogs.
Key Differences and Implications
a) Sulfonylphenyl Substituent
- Target Compound vs. 886895-07-4: The target’s 4-methyl-3-nitrophenyl group places the nitro and methyl groups in meta and para positions, respectively, while 886895-07-4 has a 2-methyl-5-nitrophenyl group.
- Target Compound vs. 886894-32-2 : The absence of a methyl group and para-nitro substitution in 886894-32-2 simplifies the structure but may reduce lipophilicity and alter electronic effects, impacting membrane permeability .
b) Piperazine Substituents
- The ethyl group on the piperazine in the target compound and 886895-07-4 enhances lipophilicity compared to analogs with bulkier groups (e.g., biphenyl in 1013820-44-4). This could improve blood-brain barrier penetration but may also affect solubility .
c) Trimethylpyrazole vs. Piperazine
Therapeutic Relevance of Structural Features
The nitro group in these compounds often participates in electron-deficient interactions with biological targets, while sulfonyl groups enhance hydrogen bonding. The target compound’s 4-methyl-3-nitrophenylsulfonyl moiety may offer a balance of electronic effects and steric tolerance, making it a candidate for targeting enzymes like tyrosine kinases or serotonin receptors .
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound comprises a pyridazine core substituted with two piperazine groups: one 4-ethylpiperazine and another 4-((4-methyl-3-nitrophenyl)sulfonyl)piperazine. The ethyl group enhances lipophilicity and solubility, while the sulfonyl moiety acts as an electron-withdrawing group, influencing electronic distribution and reactivity. Piperazine rings facilitate hydrogen bonding and interactions with biological targets. Similar structural motifs in pyridazine derivatives are associated with diverse pharmacological activities .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- 1H/13C NMR : Identifies proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 7.5–8.5 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated in structurally related pyridazine derivatives .
- HPLC-UV : Assesses purity using C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Use PPE (lab coat, gloves, goggles) and work in a fume hood.
- Avoid ignition sources (P210) and ensure proper ventilation (P201/P202).
- Store in airtight containers at 2–8°C, away from light. Respiratory protection (P95/P2 filters) is advised for prolonged exposure .
Q. How stable is this compound under varying storage conditions?
Stability data are limited, but piperazine derivatives generally degrade under prolonged exposure to moisture, heat (>40°C), or acidic/basic conditions. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to assess degradation products .
Q. What biological activities are reported for structurally similar pyridazine derivatives?
Analogous compounds exhibit anti-inotropic, anti-platelet aggregation, antibacterial, and antiviral activities. For example, 3-(piperazin-1-yl)pyridazine derivatives show dose-dependent inhibition of bacterial growth (MIC: 2–8 µg/mL) and viral replication (IC50: 10–50 nM) in cell-based assays .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Stepwise Protection : Temporarily protect reactive groups (e.g., sulfonyl) during piperazine coupling to reduce side reactions.
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
- Catalysis : Employ Pd-mediated cross-coupling for aryl-sulfonyl bond formation, as seen in trifluoromethylphenyl sulfonyl derivatives (yield: 65–80%) .
Q. What experimental strategies address discrepancies in biological activity data across studies?
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (IC50 of reference compounds).
- Dose-Response Curves : Generate 8-point curves (0.1–100 µM) to compare potency.
- Meta-Analysis : Adjust for variables like incubation time, solvent (DMSO concentration ≤0.1%), and temperature .
Q. How can the sulfonyl group’s electronic effects be evaluated for their role in pharmacokinetics?
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs replacing the sulfonyl group with carbonyl or methylene.
- Computational Modeling : Perform DFT calculations to map electron density and predict binding affinity (e.g., docking to ATP-binding pockets).
- In Vitro ADME : Compare metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 monolayers) across analogs .
Q. What methodologies are effective for resolving crystallographic data of this compound?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water (7:3).
- Data Collection : Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution structures.
- Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms, as validated in related piperazine-pyridazine hybrids .
Q. How can researchers design SAR studies to enhance this compound’s efficacy against resistant bacterial strains?
- Analog Synthesis : Modify the ethylpiperazine group with bulkier substituents (e.g., isopropyl) to evade efflux pumps.
- Bioisosteric Replacement : Substitute the nitro group with cyano or trifluoromethyl to improve membrane penetration.
- Synergistic Testing : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to assess enhanced activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
